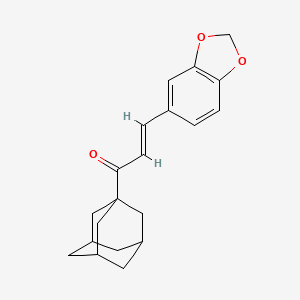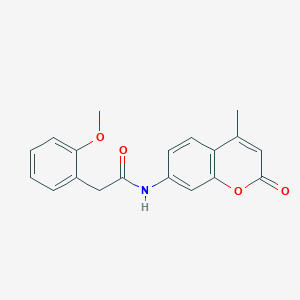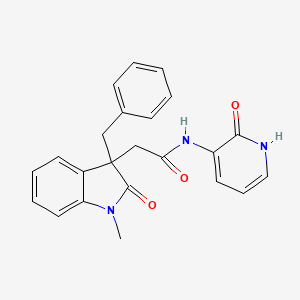
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one, also known as ABD, is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. ABD belongs to the class of chalcones, which are compounds that have been shown to exhibit various biological activities.
作用机制
The mechanism of action of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one is not fully understood. However, it has been suggested that 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one exerts its biological activities through various pathways such as the inhibition of NF-κB signaling pathway, the modulation of MAPK signaling pathway, and the induction of apoptosis via the activation of caspases.
Biochemical and Physiological Effects:
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been shown to modulate various biochemical and physiological processes such as the inhibition of COX-2 expression, the downregulation of iNOS expression, the inhibition of MMP-9 expression, and the induction of G2/M cell cycle arrest. In addition, 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been found to increase the expression of p53 and Bax, which are involved in the induction of apoptosis.
实验室实验的优点和局限性
One of the advantages of using 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one in lab experiments is its diverse biological activities, which make it a potential candidate for the development of novel therapeutic agents. However, the limitations of using 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one in lab experiments include its poor solubility in water and its instability under acidic conditions.
未来方向
There are several future directions for the research on 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one. One direction is to investigate the structure-activity relationship of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one and its analogs to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and viral infections. In addition, the development of novel drug delivery systems that can improve the solubility and stability of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one could enhance its therapeutic potential.
合成方法
The synthesis of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one can be achieved through a three-step reaction starting from 1-adamantylamine and 1,3-benzodioxole-5-carboxaldehyde. The first step involves the condensation of 1-adamantylamine with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic acid to form 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol. The second step involves the oxidation of the hydroxyl group to a ketone group using Jones reagent. The final step involves the elimination of a water molecule to form 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one.
科学研究应用
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, antitumor, and antiviral activities. 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been found to induce apoptosis in various cancer cell lines and inhibit the replication of several viruses such as herpes simplex virus type 1 and type 2.
属性
IUPAC Name |
(E)-1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-19(4-2-13-1-3-17-18(8-13)23-12-22-17)20-9-14-5-15(10-20)7-16(6-14)11-20/h1-4,8,14-16H,5-7,9-12H2/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRBLHGGKOIRPM-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-phenyl-3-pyrrolidinol](/img/structure/B5497663.png)
![3-ethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-azepanyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5497690.png)


![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5497710.png)

![N,N-dimethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5497722.png)
![(1R*,2R*,6S*,7S*)-4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5497729.png)
![1-(1H-imidazol-1-ylmethyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5497735.png)

![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5497765.png)
![1-[2-(benzylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5497766.png)
![N-{2-(4-isopropoxyphenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5497776.png)